molecular formula C20H15F3N4O3 B114552 Trovafloxacin CAS No. 147059-72-1

Trovafloxacin

Número de catálogo B114552
Número CAS: 147059-72-1
Peso molecular: 416.4 g/mol
Clave InChI: WVPSKSLAZQPAKQ-SOSAQKQKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The key reaction in building the ring of Trovafloxacin consists of 1,3-Dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline to afford the pyrrazolidine . Pyrolysis results in loss of nitrogen and formation of the cyclopropylpyrrolidine ring . The ester is then saponified to the corresponding carboxylic acid . The acid undergoes a version of the Curtius rearrangement when treated with diphenylphosphoryl azide (DPPA) to afford the transient isocyanate . The reactive function adds t-BuOH from the reaction medium to afford the product as its tert-Butyloxycarbonyl protecting group derivative . Catalytic hydrogenation then removes the carbobenzyloxy protecting group to afford the secondary amine . In a standard quinoline reaction, this amine is then used to displace the more reactive fluorine at the 7-position in Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .


Molecular Structure Analysis

The molecular structure of Trovafloxacin consists of a C20H15F3N4O3 formula with a molar mass of 416.360 g·mol −1 . The IUPAC name for Trovafloxacin is 7-(6-Amino-3-azabicyclo [3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-[1,8] naphthyridine-3-carboxylic acid .


Chemical Reactions Analysis

Trovafloxacin has been found to have unexpected side effects of severe hepatotoxicity, which was not detected by preclinical testing . In a human microphysiological liver model, trovafloxacin elicited vascular and hepatocellular toxicity associated with pro-inflammatory cytokine release already at clinically relevant concentrations . Moreover, hepatic glutathione depletion and mitochondrial ROS formation were elucidated as intrinsic toxicity mechanisms contributing to trovafloxacin toxicity .


Physical And Chemical Properties Analysis

Trovafloxacin exhibits excellent potency against Gram-positive organisms and anaerobes, while retaining the potent Gram-negative activity of ciprofloxacin . Its pharmacokinetic properties in humans have been shown to be compatible with a once-daily dosing regimen .

Aplicaciones Científicas De Investigación

Neuroinflammation Attenuation and Neuroprotection

Trovafloxacin has been identified as an inhibitor of pannexin-1 (Panx1) channels, which play a significant role in neuroinflammation. A study using a murine model of traumatic brain injury (TBI) found that trovafloxacin administration reduced tissue damage markers and improved locomotor deficits. It also significantly decreased mRNA levels of pro-inflammatory cytokines, suggesting its potential as a neuroprotective agent .

Antibacterial Activity Against Gram-Positive Organisms

The compound exhibits potent antibacterial activity against a wide range of Gram-positive organisms. Its novel chemical structure, featuring a 3-azabicyclo[3.1.0]hexyl substituent, contributes to its effectiveness against these pathogens, making it a valuable tool for treating infections caused by Gram-positive bacteria .

Efficacy Against Anaerobic Microorganisms

Trovafloxacin is noted for its activity against anaerobic microorganisms. This makes it particularly useful in clinical settings where anaerobic infections are prevalent, providing an effective treatment option for such bacterial infections .

Inhibition of DNA Gyrase and Topoisomerase IV

The bactericidal action of trovafloxacin results from the inhibition of DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition by trovafloxacin leads to the death of the bacteria, showcasing its mechanism of action in antibacterial therapy .

Pharmacokinetic Properties for Once-Daily Dosing

Trovafloxacin’s pharmacokinetic properties are compatible with a once-daily dosing regimen. This is advantageous for patient compliance and can lead to better outcomes in the treatment of infections, as it simplifies the medication schedule .

Broad Spectrum of Activity

The compound retains potent activity against Gram-negative pathogens while also being effective against Gram-positive bacteria and anaerobes. This broad spectrum of activity makes trovafloxacin a versatile agent in the treatment of various infections .

Safety And Hazards

Trovafloxacin use is significantly restricted due to its high potential for inducing serious and sometimes fatal liver damage . Currently, the drug is not approved for use in the U.S. or the European Union due to association with cases of acute liver failure and death .

Direcciones Futuras

The hepatotoxicity of Trovafloxacin was not detected by preclinical testing, highlighting the limitations of current drug testing strategies mainly involving 2D cell cultures and animal testing . A three-dimensional microphysiological model of the human liver was utilized to investigate the toxicity of trovafloxacin . This model highlighted the potential of complex microphysiological models for reliably detecting drug-related cytotoxicity in preclinical testing .

Propiedades

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPSKSLAZQPAKQ-SOSAQKQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041145
Record name Trovafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.04e-02 g/L
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Trovafloxacin is a fluoronaphthyridone related to the fluoroquinolones with in vitro activity against a wide range of gram-negative and gram-positive aerobic and anaerobic microorganisms. The bactericidal action of trovafloxacin results from inhibition of DNA gyrase and topoisomerase IV. DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA. Topoisomerase IV is an enzyme known to play a key role in the partitioning of the chromosomal DNA during bacterial cell division.
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Trovafloxacin

CAS RN

147059-72-1
Record name Trovafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trovafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROVAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F388J00UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trovafloxacin
Reactant of Route 2
Reactant of Route 2
Trovafloxacin
Reactant of Route 3
Reactant of Route 3
Trovafloxacin
Reactant of Route 4
Reactant of Route 4
Trovafloxacin
Reactant of Route 5
Reactant of Route 5
Trovafloxacin
Reactant of Route 6
Reactant of Route 6
Trovafloxacin

Citations

For This Compound
11,900
Citations
M Haria, HM Lamb - Drugs, 1997 - Springer
… ▴ Preliminary clinical data suggest that trovafloxacin is effective in the treatment of patients … ▴ The most frequently noted adverse event with trovafloxacin is dizziness which is reported in …
Number of citations: 57 link.springer.com
KE Brighty, TD Gootz - The Journal of antimicrobial …, 1997 - academic.oup.com
… An overview of the chemical properties of trovafloxacin is given. Trovafloxacin exhibits … The combined spectrum and pharmacokinetics of trovafloxacin have been demonstrated to …
Number of citations: 171 academic.oup.com
ME Ernst, EJ Ernst, ME Klepser - American journal of health …, 1997 - academic.oup.com
… Trovafloxacin is more potent than existing quinolones against … trovafloxacin retains potency against wild-type and first-step mutants of S. pneumoniae and that the MICs of trovafloxacin …
Number of citations: 117 academic.oup.com
A Lubasch, I Keller, K Borner, P Koeppe… - Antimicrobial agents …, 2000 - Am Soc Microbiol
… , levofloxacin, moxifloxacin, and trovafloxacin were compared after a single oral dose in 12 … of moxifloxacin, and 200 mg of trovafloxacin. The concentrations of the six fluoroquinolones …
Number of citations: 288 journals.asm.org
C Betriu, M Gómez, ML Palau, A Sánchez… - Antimicrobial agents …, 1999 - Am Soc Microbiol
The antimicrobial activities of trovafloxacin, moxifloxacin, sanfetrinem, quinupristin-dalfopristin, and 14 other antimicrobial agents against 218 Bacteroides fragilis group strains were …
Number of citations: 41 journals.asm.org
KW Garey, GW Amsden - Pharmacotherapy: The Journal of …, 1999 - Wiley Online Library
Trovafloxacin, a new synthetic naphthyridine … , trovafloxacin should not be taken with antacids that contain aluminum or magnesium, sucralfate, or ferrous sulfate. Trovafloxacin may …
AA Alghasham, MC Nahata - Annals of Pharmacotherapy, 1999 - journals.sagepub.com
… Trovafloxacin is comparable with ceftriaxone in the treatment of meningococcal meningitis … ciprofloxacin and trovafloxacin achieve an eradication rate of ≥93%. Trovafloxacin is similar …
Number of citations: 27 journals.sagepub.com
KS Thomson, SA Chartrand, CC Sanders… - Antimicrobial agents …, 1997 - Am Soc Microbiol
… and rural Nebraska and rural Kentucky identified trovafloxacin, ofloxacin, clindamycin, and … Trovafloxacin inhibited all strains at a concentration of < or = 0.25 micrograms/ml and was 8…
Number of citations: 57 journals.asm.org
JA Hoogkamp-Korstanje - The Journal of antimicrobial …, 1997 - academic.oup.com
… Trovafloxacin and sparfloxacin were no more active than ciprofloxacin towards these strains. In conclusion, trovafloxacin and sparfloxacin were more active against Gram-positive …
Number of citations: 142 academic.oup.com
JM Blondeau, R Laskowski, J Bjarnason… - International journal of …, 2000 - Elsevier
Gatifloxacin, grepafloxacin, moxifloxacin and trovafloxacin are fluoroquinolones with enhanced Gram-positive activity while retaining broad-spectrum activity against Gram-negative …
Number of citations: 138 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.